Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside
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Overview
Description
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside is a chemical compound that belongs to the class of thioglycosides. It is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at the 2, 3, 4, and 6 positions of the mannopyranoside ring. This compound is often used in synthetic chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside typically involves the acetylation of methyl alpha-D-thiomannopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioglycoside to its corresponding thiol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with substituted functional groups in place of acetyl groups.
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: The compound is used in studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetyl groups can be hydrolyzed under physiological conditions, releasing the active thiomannopyranoside, which can then participate in various biochemical pathways. The compound’s ability to mimic natural carbohydrates allows it to modulate biological processes involving carbohydrate recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-xylopyranoside
Uniqueness
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiomannopyranoside is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing counterparts. This sulfur atom allows for different reactivity and interaction with biological molecules, making it a valuable tool in glycosylation studies and synthetic chemistry.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFUCHLBRWBKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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